molecular formula C9H11NO2S B8025842 Benzene, 1-nitro-4-(propylthio)- CAS No. 27826-42-2

Benzene, 1-nitro-4-(propylthio)-

Cat. No.: B8025842
CAS No.: 27826-42-2
M. Wt: 197.26 g/mol
InChI Key: ZKRRTBXZRJXUJO-UHFFFAOYSA-N
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Description

Benzene, 1-nitro-4-(propylthio)-: is an organic compound with the molecular formula C9H11NO2S It is a derivative of benzene, where a nitro group (NO2) and a propylthio group (C3H7S) are substituted at the 1 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-nitro-4-(propylthio)- typically involves the nitration of 4-(propylthio)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of Benzene, 1-nitro-4-(propylthio)- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1-nitro-4-(propylthio)- can undergo oxidation reactions, where the propylthio group is oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group (NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group or the propylthio group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or iron (Fe) with hydrochloric acid (HCl) can be used as reducing agents.

    Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: 1-amino-4-(propylthio)benzene.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: Benzene, 1-nitro-4-(propylthio)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitro and thio groups. It can also be used in the development of new biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: In the industrial sector, Benzene, 1-nitro-4-(propylthio)- is used in the production of specialty chemicals, including antioxidants, stabilizers, and polymer additives.

Mechanism of Action

The mechanism of action of Benzene, 1-nitro-4-(propylthio)- involves its interaction with molecular targets through its nitro and thio groups. The nitro group can participate in redox reactions, while the thio group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    Benzene, 1-nitro-4-(methylthio)-: Similar structure but with a methylthio group instead of a propylthio group.

    Benzene, 1-nitro-4-(ethylthio)-: Similar structure but with an ethylthio group instead of a propylthio group.

    Benzene, 1-nitro-4-(butylthio)-: Similar structure but with a butylthio group instead of a propylthio group.

Uniqueness: Benzene, 1-nitro-4-(propylthio)- is unique due to the presence of the propylthio group, which imparts distinct chemical and physical properties compared to its analogs. The length of the alkyl chain in the thio group can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

1-nitro-4-propylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRRTBXZRJXUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00311481
Record name Benzene, 1-nitro-4-(propylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27826-42-2
Record name NSC243662
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243662
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-nitro-4-(propylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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